1,7-Naphthyridine
Overview
Description
1,7-Naphthyridine is a heterocyclic compound that consists of a naphthalene ring system in which two carbon atoms are replaced by nitrogen atoms at positions 1 and 7. This structure makes it an analog of naphthalene with nitrogen atoms incorporated into the ring system. The molecular formula of this compound is C₈H₆N₂, and it has a molecular weight of 130.15 g/mol
Mechanism of Action
Target of Action
1,7-Naphthyridine primarily targets the TGF-beta receptor type-1 and the kinase PIP4K2A . The TGF-beta receptor type-1 plays a crucial role in cell growth and differentiation . The kinase PIP4K2A is a type II lipid kinase that catalyzes the conversion of phosphatidylinositol-5-phosphate (PI5P) into phosphatidylinositol 4,5-bisphosphate (PI4,5P2) .
Mode of Action
The interaction of this compound with its targets involves a hydrogen bond between the naphthyridine nitrogen at position 7 and the backbone nitrogen of Val199, which is part of the kinase hinge motif . Additionally, there is a π−π T-stacking electronic interaction between the terminal naphthyridine ring system and the adjacent Phe200 side chain .
Biochemical Pathways
This compound affects the biochemical pathway involving the conversion of PI5P into PI4,5P2, which is catalyzed by PIP4K2A . This pathway plays a significant role in various cellular processes, including cell growth and differentiation .
Biochemical Analysis
Biochemical Properties
1,7-Naphthyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and activation. It has been shown to interact with enzymes such as phosphatidylinositol-5-phosphate 4-kinase (PIP4K2A), which catalyzes the conversion of phosphatidylinositol-5-phosphate into phosphatidylinositol 4,5-bisphosphate . The binding of this compound to PIP4K2A involves hydrogen bonding and induced-fit changes, resulting in a good steric and electrostatic fit within the enzyme’s binding site . Additionally, this compound has been found to interact with other biomolecules, including proteins and nucleic acids, influencing their structure and function.
Cellular Effects
This compound exhibits various effects on different types of cells and cellular processes. It has been reported to induce apoptosis and necrosis in cancer cells, such as Kasumi-1 human myeloid leukemia cells, by causing cell cycle arrest at specific phases . This compound also affects cell signaling pathways, including the activation of AKT and the production of reactive oxygen species, leading to apoptosis in tumor cells . Furthermore, this compound influences gene expression and cellular metabolism, contributing to its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. For instance, its binding to PIP4K2A results in the inhibition of the enzyme’s activity, leading to alterations in phosphatidylinositol metabolism . This inhibition is mediated by hydrogen bonding and pi-pi interactions within the enzyme’s active site . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as proliferation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments . Its degradation products may also exhibit biological activity, necessitating careful monitoring of its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth by inducing apoptosis and necrosis in cancer cells . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by lipid kinases such as PIP4K2A . The compound’s interaction with these enzymes influences metabolic flux and metabolite levels, contributing to its biological activity. Additionally, this compound may undergo biotransformation by liver enzymes, resulting in the formation of metabolites with distinct biological properties .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these biomolecules, affecting its overall bioavailability and efficacy . Understanding the transport mechanisms of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is predominantly localized in the cytoplasm and plasma membrane, where it interacts with enzymes and other biomolecules . Additionally, this compound may be targeted to specific compartments or organelles through post-translational modifications and targeting signals, further influencing its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Naphthyridine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For example, the Skraup reaction, which is typically used for the synthesis of quinolines, can be adapted for the synthesis of naphthyridines. This involves heating an aminopyridine with glycerol in the presence of an oxidizing agent such as nitrobenzene and sulfuric acid .
Another method involves the condensation of primary aromatic amines with β-ketoesters, followed by cyclization of the resulting Schiff base intermediates
Industrial Production Methods
Industrial production of this compound typically involves large-scale adaptations of the aforementioned synthetic routes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Industrial processes often employ continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,7-Naphthyridine undergoes a variety of chemical reactions, including:
Oxidation: Oxidation reactions can introduce functional groups such as nitro or hydroxyl groups onto the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on charcoal is a typical method for reducing this compound.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro or hydroxyl derivatives, while reduction can produce tetrahydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various substituted naphthyridines.
Scientific Research Applications
1,7-Naphthyridine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Some derivatives of this compound exhibit biological activity and are studied for their potential as pharmaceuticals.
Medicine: Due to its biological activity, this compound derivatives are explored as potential drug candidates.
Comparison with Similar Compounds
1,7-Naphthyridine is part of a family of naphthyridine compounds, which include other isomers such as 1,5-Naphthyridine, 1,6-Naphthyridine, and 1,8-Naphthyridine. Each of these isomers has nitrogen atoms at different positions on the naphthalene ring, leading to variations in their chemical and biological properties .
Similar Compounds
1,5-Naphthyridine: Known for its biological activity and used in the synthesis of pharmaceuticals.
1,6-Naphthyridine: Studied for its anticancer and antimicrobial properties.
1,8-Naphthyridine: Used in the development of drugs for bacterial infections and as ligands in coordination chemistry.
Uniqueness of this compound
This compound is unique due to its specific arrangement of nitrogen atoms, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new materials, pharmaceuticals, and industrial chemicals.
Properties
IUPAC Name |
1,7-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c1-2-7-3-5-9-6-8(7)10-4-1/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBVNILGVJVVMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179944 | |
Record name | 1,7-Naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253-69-0 | |
Record name | 1,7-Naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=253-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,7-Naphthyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000253690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,7-Naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,7-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,7-NAPHTHYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA3KH11MLA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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